molecular formula C10H16O B14169069 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 92760-25-3

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene

Cat. No.: B14169069
CAS No.: 92760-25-3
M. Wt: 152.23 g/mol
InChI Key: LOOYOTLEOHYYOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene can be synthesized through the dehydration of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ols. This process involves the use of phosphoryl chloride and pyridine as reagents . Another method involves the treatment of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one p-tolylsulphonylhydrazone with n-butyl-lithium .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it back to its saturated form.

    Substitution: It can undergo substitution reactions, particularly at the oxygen atom.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene involves its interaction with various molecular targets. It can act as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    1,8-Cineole: A closely related compound with similar structural features.

    2,6,6-Trimethyl-7-oxabicyclo[3.2.1]oct-2-ene (Pinol): Another bicyclic ether with similar reactivity.

    6,6-Dimethyl-2-methylene-7-oxabicyclo[3.2.1]octane (Isopinol): A related compound with different substitution patterns.

Uniqueness

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene is unique due to its specific bicyclic structure and the presence of an oxygen atom within the ring. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOYOTLEOHYYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(O1)(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335140
Record name Dehydro-1,8-cineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

179.00 to 181.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Dehydro-1,8-cineole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

92760-25-3, 66113-06-2
Record name Dehydro-1,8-cineole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92760-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydro-1,8-cineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydro-1,8-cineole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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